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molecular formula C15H16BrClN2O B130596 1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde CAS No. 143722-29-6

1-(4-Bromobenzyl)-2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

Cat. No. B130596
M. Wt: 355.66 g/mol
InChI Key: DCAOUKIOMHLRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05130439

Procedure details

A mixture of 2-n-butyl-4-chloro-1H-imidazole 5-carboxaldehyde (0.6 m=111.9 g), p-bromobenzylbromide (0.6 m=153.02 g), anhydrous potassium carbonate (0.75 m=103.5 g), and dry N,N-dimethylacetamide (900 mL) was stirred at room temperature for 4 hours. The mixture was diluted with 1.2 L of toluene and 1.8 L of water. After mixing for half an hour, the layers were separated. The organic layer was washed two more times with 900 mL portions of water, then dried over magnesium sulfate. The drying agent was removed by filtration and the filtrate was concentrated. The residual oil was pumped overnight to a weight of 191.71 g (89.9% yield).
Quantity
111.9 g
Type
reactant
Reaction Step One
Quantity
153.02 g
Type
reactant
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[NH:6][C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4].[Br:13][C:14]1[CH:21]=[CH:20][C:17]([CH2:18]Br)=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C(=O)C>C1(C)C=CC=CC=1.O>[CH2:1]([C:5]1[N:6]([CH2:18][C:17]2[CH:20]=[CH:21][C:14]([Br:13])=[CH:15][CH:16]=2)[C:7]([CH:11]=[O:12])=[C:8]([Cl:10])[N:9]=1)[CH2:2][CH2:3][CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
111.9 g
Type
reactant
Smiles
C(CCC)C=1NC(=C(N1)Cl)C=O
Name
Quantity
153.02 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
103.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
900 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
1.2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After mixing for half an hour
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed two more times with 900 mL portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WAIT
Type
WAIT
Details
The residual oil was pumped overnight to a weight of 191.71 g (89.9% yield)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCC)C=1N(C(=C(N1)Cl)C=O)CC1=CC=C(C=C1)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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